3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5S2/c17-10-5-9(6-11(18)7-10)15(22)20-16-19-8-14(27-16)28(25,26)13-3-1-12(2-4-13)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTBTSZWTPXEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings.
Scientific Research Applications
Medicinal Chemistry Applications
Fluorinated compounds are increasingly important in drug design and development. The introduction of trifluoromethoxy and difluoro groups can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
- Anticancer Agents : Research has indicated that compounds with trifluoromethoxy groups exhibit improved selectivity and potency against cancer cell lines. The electron-withdrawing nature of the trifluoromethoxy group can enhance the lipophilicity of the drug, facilitating better membrane permeability .
- Antimicrobial Activity : Studies have shown that methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate derivatives possess significant antimicrobial properties. The incorporation of fluorine atoms has been linked to increased activity against resistant strains of bacteria and fungi .
- Drug Development : The compound serves as a building block for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to new drug candidates with enhanced efficacy against diseases such as malaria and other infectious diseases .
Agrochemical Applications
Fluorinated compounds are also valuable in the development of agrochemicals due to their stability and effectiveness.
- Pesticides and Herbicides : Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate can be utilized in formulating pesticides and herbicides. The presence of fluorine atoms enhances the compound's resistance to degradation in environmental conditions, making it effective over longer periods .
- Plant Growth Regulators : Research indicates that fluorinated benzoates can act as plant growth regulators, promoting growth and yield in various crops. This application is particularly relevant in enhancing agricultural productivity while minimizing environmental impact .
Materials Science Applications
The unique properties of methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate extend to materials science.
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with desirable properties such as chemical resistance, thermal stability, and low surface energy. These materials are useful in coatings and advanced manufacturing processes .
- Nanotechnology : In nanotechnology, fluorinated compounds are explored for their potential in creating functionalized nanoparticles that exhibit enhanced stability and reactivity. This application is crucial for developing new materials for electronics and biomedical devices .
Data Table: Overview of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Improved selectivity, potency |
| Agrochemicals | Pesticides, herbicides, plant growth regulators | Enhanced stability and effectiveness |
| Materials Science | Fluorinated polymers, nanotechnology | Chemical resistance, thermal stability |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate showed significant cytotoxic effects on various cancer cell lines. The modifications increased the lipophilicity of the compounds, leading to improved cellular uptake and efficacy .
- Agricultural Efficacy : Field trials indicated that a formulation containing methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate significantly reduced pest populations while promoting crop yield compared to conventional pesticides .
- Material Development : Research on fluorinated polymers derived from this compound revealed enhanced mechanical properties and chemical resistance when used in coatings for industrial applications .
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the nitrophenyl sulfonyl group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes related to growth and proliferation.
Comparison with Similar Compounds
Substituents on the Thiazole Ring
- 3,4-Dichloro-N-(5-((4-Methylpiperazin-1-yl)Methyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4e, ): Replaces the sulfonyl group with a 4-methylpiperazinylmethyl moiety. Molecular weight: ~490–510 g/mol (estimated), compared to ~468.29 g/mol for the target compound.
- N-(5-Isobutoxy-8H-Indeno[1,2-d]Thiazol-2-yl)-3,5-Dimethoxybenzamide (7c, ): Features an indenothiazole fused ring system instead of a simple thiazole. Methoxy groups on the benzamide reduce electron-withdrawing effects compared to chlorine atoms.
Sulfonyl-Containing Analogues
Key Differentiators
- The combination of 3,5-dichlorobenzamide and 4-nitrophenylsulfonyl groups distinguishes this compound from piperazinyl () or indenothiazole derivatives ().
- Spectral Signatures: Unique IR peaks for S=O and Cl substituents contrast with C=S stretches in triazoles () or methoxy signals in indenothiazoles .
Biological Activity
3,5-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, identified by its CAS number 438034-73-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety. Its chemical formula is , which contributes to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several promising applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, potentially disrupting their cellular processes .
- Anticancer Potential : Investigations into its anticancer effects have shown that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, which is attributed to the compound's ability to interfere with cellular signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with enzymes critical for microbial survival and cancer cell proliferation, leading to their inhibition.
- Cellular Uptake : The structural characteristics allow for efficient cellular uptake, enhancing its bioavailability and efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on several cancer cell lines. The study reported an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Moderate antimicrobial effects | |
| N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Anticancer activity noted |
This compound stands out due to its dual action as both an antimicrobial and anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Synthetic Routes : The compound can be synthesized via multi-step reactions. A common approach involves coupling a thiazole-2-amine derivative with a benzoyl chloride group. For example, reacting 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine with 3,5-dichlorobenzoyl chloride in a solvent like pyridine or dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Spectroscopy :
-
NMR : H and C NMR identify substituent positions and confirm amide bond formation.
-
Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves 3D conformation. Intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) stabilize the crystal lattice .
Example Crystallographic Data Space group: P-1 Hydrogen bonds: N1–H1⋯N2 (2.02 Å) R-factor: < 0.05
Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution to determine MIC against bacterial/fungal strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), analogous to thiazole derivatives inhibiting anaerobic metabolism .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different experimental models?
- Data Validation :
- Replicate assays under standardized conditions (e.g., pH, serum concentration).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Q. What strategies are employed to optimize the yield and purity of this compound during multi-step synthesis?
- Stepwise Optimization :
- Thiazole Ring Formation : Use Hantzsch thiazole synthesis with thiourea and α-halo ketones.
- Sulfonation : Introduce the 4-nitrophenylsulfonyl group via nucleophilic aromatic substitution under anhydrous conditions .
- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol .
Q. What computational and experimental approaches are used to elucidate its mechanism of action at the molecular level?
- Computational :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., PFOR, kinases) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
- Experimental :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- X-ray Crystallography : Co-crystallize the compound with target proteins to visualize interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
